molecular formula C15H16N4O4 B2747804 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide CAS No. 899956-30-0

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide

Cat. No.: B2747804
CAS No.: 899956-30-0
M. Wt: 316.317
InChI Key: OKQDCDZVEYGWQN-UHFFFAOYSA-N
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Description

N’-(1,3-benzodioxol-5-yl)-N-(3-imidazol-1-ylpropyl)oxamide is a synthetic organic compound that features a benzodioxole ring and an imidazole moiety linked by an oxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-yl)-N-(3-imidazol-1-ylpropyl)oxamide typically involves the following steps:

    Formation of the Benzodioxole Intermediate: This can be achieved by reacting catechol with methylene chloride in the presence of a base.

    Formation of the Imidazole Intermediate: This involves the reaction of glyoxal with ammonia and formaldehyde.

    Coupling Reaction: The benzodioxole and imidazole intermediates are then coupled using an oxalyl chloride reagent to form the oxamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the imidazole ring or the oxamide group.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring of the benzodioxole.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1,3-benzodioxol-5-yl)-N-(3-imidazol-1-ylpropyl)acetamide
  • N’-(1,3-benzodioxol-5-yl)-N-(3-imidazol-1-ylpropyl)urea

Uniqueness

N’-(1,3-benzodioxol-5-yl)-N-(3-imidazol-1-ylpropyl)oxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c20-14(17-4-1-6-19-7-5-16-9-19)15(21)18-11-2-3-12-13(8-11)23-10-22-12/h2-3,5,7-9H,1,4,6,10H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQDCDZVEYGWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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